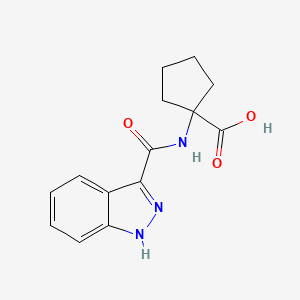

1-(2H-吲唑-3-酰胺)环戊烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It contains an indazole group, which is a heterocyclic compound . The compound is related to cyclopentanecarboxylic acid, which is an organic compound with the formula C5H9CO2H .

Synthesis Analysis

The synthesis of indazoles, including 2H-indazoles, has been studied extensively. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学研究应用

伪交叉共轭共振甜菜碱和 N-杂环卡宾

Schmidt 等人 (2006) 的研究探索了与 1-(2H-吲唑-3-酰胺)环戊烷-1-羧酸密切相关的吲唑衍生物在形成伪交叉共轭共振甜菜碱 (PCCMB) 中的应用。这些化合物源自吲唑生物碱 Nigellicin,在有机合成中具有潜力,特别是在创建吲唑的 N-杂环卡宾中,这是化学反应中的有用中间体 (Schmidt et al., 2006).

在 SAR 探索中的应用

Lutter 和 Jouffroy (2021) 展示了一种将复杂(杂)芳基羧酸转化为炔烃的方法。这个过程对于构效关系 (SAR) 探索非常重要,特别是在创建药物的三唑类似物方面。这项研究表明吲唑-3-羧酸衍生物在药物化学中的潜力,尤其是在新化合物的快速合成和测试方面 (Lutter & Jouffroy, 2021).

吲唑羧酸酯和酰胺的合成

Buchstaller 等人 (2011) 的一项研究重点是合成 1H-吲唑-3-羧酸酯和酰胺,采用钯催化的羰基化。这项研究与吲唑羧酸衍生物的合成相关,并突出了它们在有机合成中的用途,为进一步的化学转化提供了一系列功能化化合物 (Buchstaller et al., 2011).

酰胺形成的机理

Nakajima 和 Ikada (1995) 研究了水性介质中酰胺形成的机理,这与理解涉及 1-(2H-吲唑-3-酰胺)环戊烷-1-羧酸等化合物的反应有关。他们的研究结果提供了对这些化合物在生物背景下的化学行为的见解,这对于它们在生物偶联和药物开发中的应用至关重要 (Nakajima & Ikada, 1995).

安全和危害

属性

IUPAC Name |

1-(1H-indazole-3-carbonylamino)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-12(15-14(13(19)20)7-3-4-8-14)11-9-5-1-2-6-10(9)16-17-11/h1-2,5-6H,3-4,7-8H2,(H,15,18)(H,16,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFPGBPKIJSBSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2R)-Oxiran-2-yl]oxane](/img/structure/B2963406.png)

![8-(tert-butyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2963409.png)

![Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2963410.png)

![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2963416.png)

![{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol](/img/structure/B2963417.png)

![1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2963418.png)

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2963429.png)